molecular formula C15H16Cl3NO B15034142 N-(3-chloro-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

N-(3-chloro-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B15034142
M. Wt: 332.6 g/mol
InChI Key: ONAFOBKUSMYFFG-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound It is characterized by its unique structure, which includes a cyclopropane ring, a carboxamide group, and multiple chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: This step may involve the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions.

    Introduction of Chlorine Substituents: Chlorination reactions are carried out using reagents such as chlorine gas or other chlorinating agents.

    Attachment of the Carboxamide Group: This step involves the reaction of the intermediate compound with an amine or amide source under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target molecules. The pathways involved may include enzyme inhibition, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide: shares structural similarities with other chlorinated cyclopropane carboxamides.

    Other Chlorinated Cyclopropane Carboxamides: These compounds may have different substituents or functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C15H16Cl3NO

Molecular Weight

332.6 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H16Cl3NO/c1-8-10(16)5-4-6-11(8)19-14(20)13-9(7-12(17)18)15(13,2)3/h4-7,9,13H,1-3H3,(H,19,20)

InChI Key

ONAFOBKUSMYFFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2C(C2(C)C)C=C(Cl)Cl

Origin of Product

United States

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